molecular formula C23H27N3O3 B12806934 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,3-benzodioxol-2-yl)ethyl)-3-methyl-1-phenyl- CAS No. 102418-19-9

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,3-benzodioxol-2-yl)ethyl)-3-methyl-1-phenyl-

Cat. No.: B12806934
CAS No.: 102418-19-9
M. Wt: 393.5 g/mol
InChI Key: HZFXAHWXSCQDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,3-benzodioxol-2-yl)ethyl)-3-methyl-1-phenyl- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a triazaspirodecane core, which is a bicyclic system containing nitrogen atoms, and various substituents including a benzodioxole moiety, a phenyl group, and a methyl group. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(45)decan-4-one, 8-(2-(1,3-benzodioxol-2-yl)ethyl)-3-methyl-1-phenyl- typically involves multi-step organic reactions The process begins with the formation of the triazaspirodecane core, which can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and continuous flow processes. The choice of solvents, catalysts, and purification techniques such as chromatography and crystallization are crucial to obtaining the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,3-benzodioxol-2-yl)ethyl)-3-methyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,3-benzodioxol-2-yl)ethyl)-3-methyl-1-phenyl- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,3-benzodioxol-2-yl)ethyl)-3-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,8-Triazaspiro(4.5)decan-4-one derivatives with different substituents.
  • Benzodioxole-containing compounds with varying side chains.
  • Phenyl-substituted spirocyclic compounds.

Uniqueness

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,3-benzodioxol-2-yl)ethyl)-3-methyl-1-phenyl- stands out due to its unique combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

102418-19-9

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

8-[2-(1,3-benzodioxol-2-yl)ethyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C23H27N3O3/c1-24-17-26(18-7-3-2-4-8-18)23(22(24)27)12-15-25(16-13-23)14-11-21-28-19-9-5-6-10-20(19)29-21/h2-10,21H,11-17H2,1H3

InChI Key

HZFXAHWXSCQDKG-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C2(C1=O)CCN(CC2)CCC3OC4=CC=CC=C4O3)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.